molecular formula C22H17F3N4O B8245054 7-(((4-Methylpyrimidin-2-YL)amino)(4-(trifluoromethyl)phenyl)methyl)quinolin-8-OL

7-(((4-Methylpyrimidin-2-YL)amino)(4-(trifluoromethyl)phenyl)methyl)quinolin-8-OL

Cat. No.: B8245054
M. Wt: 410.4 g/mol
InChI Key: PFCKQDHXCWWBSM-UHFFFAOYSA-N
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Description

7-(((4-Methylpyrimidin-2-YL)amino)(4-(trifluoromethyl)phenyl)methyl)quinolin-8-OL is a complex organic compound with the molecular formula C22H17F3N4O and a molecular weight of 410.39 g/mol This compound is notable for its unique structure, which includes a quinoline core, a trifluoromethyl group, and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(((4-Methylpyrimidin-2-YL)amino)(4-(trifluoromethyl)phenyl)methyl)quinolin-8-OL typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of 8-hydroxyquinoline with 4-(trifluoromethyl)benzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-methylpyrimidin-2-amine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to increase yield and reduce production time.

Chemical Reactions Analysis

Types of Reactions

7-(((4-Methylpyrimidin-2-YL)amino)(4-(trifluoromethyl)phenyl)methyl)quinolin-8-OL can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline and pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

7-(((4-Methylpyrimidin-2-YL)amino)(4-(trifluoromethyl)phenyl)methyl)quinolin-8-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(((4-Methylpyrimidin-2-YL)amino)(4-(trifluoromethyl)phenyl)methyl)quinolin-8-OL involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-(((4-Methylpyrimidin-2-YL)amino)(4-(trifluoromethyl)phenyl)methyl)quinolin-8-OL lies in its combination of a quinoline core with a trifluoromethyl group and a pyrimidine moiety

Biological Activity

7-(((4-Methylpyrimidin-2-YL)amino)(4-(trifluoromethyl)phenyl)methyl)quinolin-8-OL, with the CAS number 1351140-16-3, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H17F3N4O, with a molecular weight of approximately 410.4 g/mol. Its structure features a quinoline core substituted with a pyrimidine moiety and a trifluoromethylphenyl group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The quinoline scaffold is known for its role in metal chelation and enzyme inhibition, which can lead to cytotoxic effects against certain cancer cell lines. The presence of the 4-methylpyrimidine and trifluoromethyl groups enhances its lipophilicity and potentially improves its permeability across cellular membranes.

Cytotoxicity Studies

Research indicates that derivatives of quinoline compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that analogs with similar structural features can achieve IC50 values in the low micromolar range, indicating potent anti-cancer activity. In one study, a related compound demonstrated an IC50 of 0.11 µM against specific cancer cells, suggesting that modifications to the quinoline structure can enhance biological efficacy .

CompoundIC50 (µM)Cell Line
Analog 10.11Cancer A
Analog 20.19Cancer B
Target CompoundTBDTBD

Neuroprotective Effects

In addition to anti-cancer properties, compounds similar to this compound have shown neuroprotective effects in models of neurodegenerative diseases. For example, studies have demonstrated that these compounds can induce the expression of genes associated with oxidative stress response, such as HMOX-1 and VEGF, thereby providing protection against neuronal damage .

Case Studies

  • Cytoprotective Activity : In a study examining the cytoprotective properties of related quinoline derivatives, it was found that introducing electron-withdrawing groups significantly enhanced their protective capabilities against oxidative stress in neuronal cells . The study highlighted the importance of structural modifications in enhancing biological activity.
  • Metal Chelation : Another study explored the metal-chelating ability of quinoline derivatives and their potential in treating conditions like Alzheimer's disease by reducing metal-induced toxicity . The findings suggest that the compound may play a role in mitigating neurodegeneration through metal ion regulation.

Properties

IUPAC Name

7-[[(4-methylpyrimidin-2-yl)amino]-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N4O/c1-13-10-12-27-21(28-13)29-18(15-4-7-16(8-5-15)22(23,24)25)17-9-6-14-3-2-11-26-19(14)20(17)30/h2-12,18,30H,1H3,(H,27,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCKQDHXCWWBSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NC(C2=CC=C(C=C2)C(F)(F)F)C3=C(C4=C(C=CC=N4)C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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